3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde
CAS No.:
Cat. No.: VC17874773
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N4O2 |
---|---|
Molecular Weight | 218.21 g/mol |
IUPAC Name | 3-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
Standard InChI | InChI=1S/C10H10N4O2/c1-14-10(11-12-13-14)7-16-9-4-2-3-8(5-9)6-15/h2-6H,7H2,1H3 |
Standard InChI Key | SAJXACIJUBCCBA-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NN=N1)COC2=CC=CC(=C2)C=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzaldehyde scaffold substituted at the meta-position with a methoxy group connected to a 1-methyl-1H-tetrazol-5-yl ring. The tetrazole, a five-membered aromatic ring containing four nitrogen atoms, adopts a planar configuration stabilized by conjugation. The methyl group at the 1-position of the tetrazole enhances steric and electronic properties, influencing reactivity .
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 218.21 g/mol | |
IUPAC Name | 3-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde | |
Canonical SMILES | CN1C(=NN=N1)COC2=CC=CC(=C2)C=O |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton () and the methyl group on the tetrazole (). The methoxy bridge protons resonate as a singlet near , while aromatic protons appear between . Mass spectrometry typically shows a molecular ion peak at m/z 218.1, consistent with the molecular weight .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
A prominent route involves a six-component reaction combining propargylamine, benzaldehyde derivatives, trimethylsilyl azide (TMSN), isocyanides, benzyl bromide, and sodium azide under copper catalysis . This cascade process proceeds via:
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Imine Formation: Propargylamine reacts with benzaldehyde to form an imine intermediate.
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Ugi-Azide Reaction: The imine undergoes protonation and subsequent reaction with isocyanide and azide to yield a 1,5-disubstituted tetrazole (1,5-DS-T).
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Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The 1,5-DS-T reacts with benzyl azide to form the final hybrid structure .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Imine Formation | Propargylamine, benzaldehyde, RT, 2 h | 85% |
Ugi-Azide Reaction | TMSN, isocyanide, MeOH, RT | 53% |
CuAAC | CuSO·5HO, sodium ascorbate, 24 h | 19–53% |
Alternative Routes
Alternative methods include nucleophilic substitution between 3-hydroxybenzaldehyde and 5-(chloromethyl)-1-methyl-1H-tetrazole under basic conditions. This approach avoids multicomponent complexity but requires precise control of stoichiometry and temperature to minimize side reactions.
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under strong acidic or basic conditions, with the aldehyde group prone to oxidation.
Reactivity
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Aldehyde Group: Participates in condensations (e.g., formation of Schiff bases) and nucleophilic additions (e.g., Grignard reactions).
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Tetrazole Ring: Acts as a dipolarophile in [3+2] cycloadditions and undergoes alkylation at the nitrogen atoms .
Mechanistic Insight: The electron-deficient tetrazole ring enhances the electrophilicity of the adjacent methoxy group, facilitating nucleophilic aromatic substitutions at the benzaldehyde core .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The tetrazole moiety serves as a non-classical bioisostere for carboxylic acids, improving pharmacokinetic properties by resisting metabolic degradation. For example, tetrazole-containing analogs of angiotensin II receptor blockers exhibit enhanced oral bioavailability .
Antimicrobial Agents
Derivatives of 3-((1-Methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde have shown inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The mechanism involves disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Industrial and Materials Science Applications
Coordination Polymers
The compound’s ability to coordinate metal ions (e.g., Cu, Zn) has been exploited in designing porous coordination polymers for gas storage. For instance, a Cu-based polymer exhibits a CO adsorption capacity of 2.8 mmol/g at 298 K.
Photoluminescent Materials
Functionalization with electron-donating groups yields derivatives with tunable emission spectra (λ = 450–600 nm), applicable in organic light-emitting diodes (OLEDs).
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